2-Fluoro-3-methyl-6-(methylthio)phenol

Description

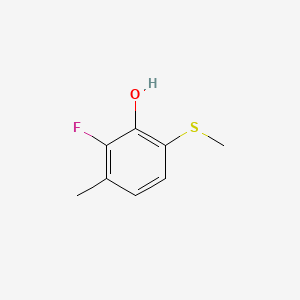

2-Fluoro-3-methyl-6-(methylthio)phenol is a substituted phenol derivative featuring three distinct functional groups:

- Fluorine at the ortho position (C2), enhancing electronegativity and influencing acidity.

- Methyl group at C3, contributing steric bulk and hydrophobic character.

- Methylthio group (-SMe) at the para position (C6), introducing sulfur-based electron-donating effects.

Properties

Molecular Formula |

C8H9FOS |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

2-fluoro-3-methyl-6-methylsulfanylphenol |

InChI |

InChI=1S/C8H9FOS/c1-5-3-4-6(11-2)8(10)7(5)9/h3-4,10H,1-2H3 |

InChI Key |

XQMHDCAEJYRCDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)SC)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methyl-6-(methylthio)phenol can be achieved through several methodsThe reaction conditions typically involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the reaction efficiency and minimize waste. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methyl-6-(methylthio)phenol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and sulfide derivatives.

Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-Fluoro-3-methyl-6-(methylthio)phenol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-6-(methylthio)phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and ability to form strong hydrogen bonds, while the methylthio group contributes to its lipophilicity and ability to interact with biological membranes. These properties enable the compound to modulate various biochemical pathways and exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Fluorine vs. Chlorine Substitution

- 2-Chloro-3-fluoro-6-(methylthio)phenol (CAS 2710753-35-6): Replacing the C3 methyl group with chlorine increases molecular polarity and may alter reactivity in nucleophilic aromatic substitution. Chlorine’s larger atomic radius compared to fluorine could reduce steric hindrance but enhance electron-withdrawing effects .

- 2-Fluorophenol (CAS 367-12-4): Lacking the methyl and methylthio groups, this simpler analog demonstrates higher acidity (pKa ~8.3) due to fluorine’s strong electron-withdrawing nature. The absence of sulfur and alkyl groups reduces lipophilicity .

Methyl Group Positioning

- C3 in the target compound) alters steric interactions. This positional isomer may exhibit distinct hydrogen-bonding capabilities and solubility profiles .

Methylthio Group vs. Other Sulfur-Containing Groups

- 2-(Methylthio)phenol (CAS 1073-29-6): The methylthio group at C2 (vs. However, the lack of fluorine and methyl groups simplifies its metabolic pathways .

- The methylthio group in the target compound could similarly influence bioactivity .

Physicochemical and Functional Properties

| Compound | Substituents (Positions) | Key Properties | Potential Applications |

|---|---|---|---|

| 2-Fluoro-3-methyl-6-(methylthio)phenol | -F (C2), -CH₃ (C3), -SMe (C6) | High lipophilicity, moderate acidity, UV activity | Agrochemicals, drug intermediates |

| 2-Chloro-3-fluoro-6-(methylthio)phenol | -Cl (C3), -F (C2), -SMe (C6) | Enhanced electrophilicity, higher molecular weight | Reactive synthesis intermediates |

| 3-Fluoro-2-methylphenol | -F (C3), -CH₃ (C2) | Lower steric bulk, higher water solubility | Disinfectants, fragrances |

| 2-(Methylthio)phenol | -SMe (C2) | Antioxidant potential, electron-rich aromatic ring | Polymer stabilizers, antioxidants |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.